molecular formula C23H24BrN3OS B3014193 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1207056-94-7

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B3014193
CAS No.: 1207056-94-7
M. Wt: 470.43
InChI Key: FIXVXMGAZILBBT-UHFFFAOYSA-N
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Description

The compound 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a brominated imidazole derivative featuring a thioether linkage to a piperidine-substituted ethanone moiety. This compound’s structure combines aromatic bromine (enhancing lipophilicity and receptor binding) with a piperidine group (improving solubility and bioavailability), making it a focus of comparative studies with analogs .

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrN3OS/c1-17-5-11-20(12-6-17)27-21(18-7-9-19(24)10-8-18)15-25-23(27)29-16-22(28)26-13-3-2-4-14-26/h5-12,15H,2-4,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXVXMGAZILBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCCCC3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic molecule with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H24BrN3OSC_{23}H_{24}BrN_3OS, with a molecular weight of approximately 470.4 g/mol. The structure includes an imidazole ring, a thioether linkage, and a piperidine moiety, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC23H24BrN3OSC_{23}H_{24}BrN_3OS
Molecular Weight470.4 g/mol
CAS Number1207056-94-7
Notable Functional GroupsImidazole, Thioether, Piperidine

Biological Activity

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : The imidazole ring is known for its antibacterial properties. Compounds derived from imidazole have shown effectiveness against various bacterial strains, including MRSA and E. coli .
  • Anticancer Properties : Studies have suggested that imidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases .
  • Enzyme Inhibition : Research has highlighted the potential of this compound to act as an inhibitor of acetylcholinesterase (AChE), which is significant for developing treatments for neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various imidazole derivatives, including the target compound. It was found that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

Study 2: Anticancer Activity

In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values indicated potent anticancer activity, suggesting that this compound could be further explored as a chemotherapeutic agent .

Study 3: Enzyme Inhibition

The compound was tested for its AChE inhibitory activity alongside other derivatives. Results showed promising inhibition rates, supporting its potential use in treating conditions associated with cholinergic dysfunction .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains. The thioether group enhances the compound's interaction with microbial targets.

Antitumor Activity

Studies have demonstrated the cytotoxic effects of this compound on several cancer cell lines. For example, in vitro tests on cervical and bladder cancer cells revealed IC50 values ranging from 2.38 to 3.77 μM, indicating significant antitumor potential.

Induction of Apoptosis

Research has shown that certain derivatives can induce apoptosis in cancer cells. Treatment with specific concentrations led to increased early and late apoptotic cell populations, demonstrating the compound's potential in cancer therapy.

To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:

Compound NameStructure FeaturesNotable Biological Activity
Compound AImidazole ringAntifungal
Compound BThioether linkageAntimicrobial
Compound CAromatic substituentsAntitumor

Material Science Applications

The unique chemical structure of 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone also positions it as a candidate for material science applications, particularly in developing new polymers and nanomaterials. Its ability to form stable complexes with metals could lead to innovative applications in catalysis and sensor technology.

Case Studies

  • Cytotoxicity Testing : In vitro studies evaluated the cytotoxic potency against human cancer cell lines, revealing significant antitumor activity.
  • Induction of Apoptosis : Specific concentrations led to increased apoptotic cell populations, highlighting its therapeutic potential in oncology.
  • Antimicrobial Efficacy : Various derivatives were tested against microbial strains, showcasing their potential as antimicrobial agents.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Biological Target Reference
2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone Imidazole-thioether 4-Bromophenyl, p-tolyl, piperidinyl-ethanone Kinases, antimicrobial targets
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one Imidazole-oxadiazole hybrid 5-Methylimidazole, oxadiazole, phenyl-ethanone Antifungal agents
2-{[1-Benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-[5-(1-pyrrolidinylcarbonyl)-1H-pyrrol-3-yl]ethanone Imidazole-pyrrolidine conjugate Benzyl, 4-fluorophenyl, pyrrolidinylcarbonyl-pyrrole Anticancer candidates
1-(4-Bromophenyl)-2-(1-methyl-5-nitro-1H-imidazol-2-yl)-ethane-1,2-diol Nitroimidazole-diol 4-Bromophenyl, nitroimidazole, diol Antiparasitic agents

Physicochemical Properties

  • Lipophilicity : The 4-bromophenyl and p-tolyl groups enhance hydrophobicity compared to fluorophenyl or nitro-substituted analogs, which may improve membrane permeability .
  • Solubility: The piperidinyl-ethanone moiety increases aqueous solubility relative to non-polar analogs like oxadiazole derivatives .
  • Stability : Thioether linkages (as in the target compound) are more stable under physiological conditions than thiol or ester groups in related structures .

Research Findings and Challenges

  • Synergistic Effects : Combining the piperidine group with bromophenyl substituents improves selectivity for kinase targets over off-target receptors .
  • Synthetic Limitations: Low yields (<50%) in Pd-catalyzed steps (e.g., coupling with piperidine-ethanone) remain a bottleneck compared to oxadiazole or nitroimidazole syntheses (>70% yields) .
  • Structural-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., bromine) enhance receptor binding but reduce metabolic stability.
    • Piperidine > pyrrolidine in solubility and kinase inhibition due to better conformational flexibility .

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